Bromo-PEG6-Boc

Descripción

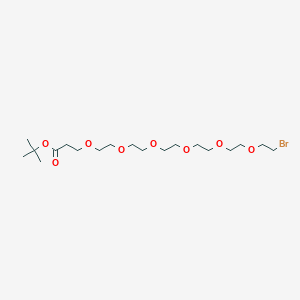

Structural and Functional Overview of Bromo-PEG6-t-butyl Ester

The utility of Bromo-PEG6-t-butyl ester stems from its distinct molecular architecture, which combines a reactive bromide group, a flexible polyethylene (B3416737) glycol (PEG) linker, and a protecting t-butyl ester group. This combination of features allows for its use in a variety of chemical transformations.

Definition and Chemical Nomenclature of Bromo-PEG6-t-butyl Ester

Bromo-PEG6-t-butyl ester is a heterobifunctional organic molecule. sigmaaldrich.com Its systematic IUPAC name is tert-butyl 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oate. dcchemicals.commedkoo.com The compound is also known by several synonyms, including Br-PEG6-CH2CH2COOtBu and Bromo-PEG6-Boc. medkoo.comscbt.com

Table 1: Chemical Identifiers for Bromo-PEG6-t-butyl Ester

| Identifier | Value |

|---|---|

| CAS Number | 1393330-41-0 dcchemicals.comscbt.com |

| Molecular Formula | C19H37BrO8 dcchemicals.com |

| Molecular Weight | 473.4 g/mol dcchemicals.comscbt.com |

| SMILES | CC(C)(OC(CCOCCOCCOCCOCCOCCOCCBr)=O)C dcchemicals.commedkoo.com |

| InChI Key | MCRDORXGTMATBG-UHFFFAOYSA-N medkoo.com |

Distinctive Chemical Moieties: Bromide, Polyethylene Glycol (PEG6), and t-butyl Ester

The structure of Bromo-PEG6-t-butyl ester is characterized by three key functional components:

Bromide Group (Br): The terminal bromide atom is an excellent leaving group, making this part of the molecule highly susceptible to nucleophilic substitution reactions. dcchemicals.commedkoo.com This reactivity is fundamental to its application as a building block for creating larger, more complex molecules. cd-bioparticles.net

Polyethylene Glycol (PEG6) Linker: The central part of the molecule consists of a chain of six repeating ethylene (B1197577) glycol units (-(OCH2CH2)6-). This PEG linker is hydrophilic, meaning it increases the solubility of the molecule in aqueous media. medkoo.combroadpharm.com This property is particularly advantageous in biological and pharmaceutical applications.

t-butyl Ester Group (-COOtBu): The other end of the molecule is capped with a tert-butyl ester. This group serves as a protecting group for the carboxylic acid. dcchemicals.commedkoo.com It is stable under many reaction conditions but can be readily removed (deprotected) under acidic conditions to reveal the free carboxylic acid. medkoo.combroadpharm.com

Role of the PEG6 Linker in Modifying Molecular Properties

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of molecules in aqueous solutions. creative-biolabs.com This is a critical advantage when working with poorly soluble compounds, particularly in the context of drug development and biological assays.

Increased Stability and Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, can protect them from enzymatic degradation and recognition by the immune system. creative-biolabs.com This can lead to a longer circulation half-life in biological systems.

Flexibility and Reduced Aggregation: The flexible nature of the PEG chain can prevent the aggregation of conjugated molecules, which is often a problem with large biomolecules like proteins and antibodies.

Significance of Bromo-PEG6-t-butyl Ester in Contemporary Chemical Synthesis and Design

The unique combination of a reactive site, a solubilizing linker, and a protected functional group makes Bromo-PEG6-t-butyl ester a highly valuable intermediate in chemical synthesis.

Versatility as a Chemical Building Block and Intermediate

Bromo-PEG6-t-butyl ester is widely used as a chemical building block and intermediate in organic and medicinal chemistry. dcchemicals.comalfa-chemical.com Its bifunctional nature allows for sequential or orthogonal chemical modifications. For instance, the bromide can be displaced first, and then the t-butyl ester can be deprotected to allow for further reactions at the other end of the molecule. This step-wise reactivity is essential for the controlled synthesis of complex molecules.

It is particularly useful in the construction of PROTACs (Proteolysis-targeting chimeras) and ADCs (Antibody-Drug Conjugates), where a linker is required to connect a protein-binding ligand to an E3 ligase-recruiting moiety or a cytotoxic drug to an antibody, respectively. researchgate.netbiochempeg.comdcchemicals.com

Facilitating Nucleophilic Substitution Reactions via the Bromide Group

The presence of the bromide group is a key feature that drives the utility of Bromo-PEG6-t-butyl ester. Bromide is an excellent leaving group, meaning it is readily displaced by a wide variety of nucleophiles. dcchemicals.commedkoo.comcd-bioparticles.net This allows for the facile introduction of various functional groups through nucleophilic substitution reactions. biochempeg.com

Common nucleophiles that can react with the bromide end of the molecule include amines, thiols, alcohols, and azides. This reactivity enables chemists to covalently link the PEGylated ester to other molecules of interest, such as peptides, proteins, or small molecule drugs. dcchemicals.comalfa-chemical.com The hydrophilic PEG spacer not only facilitates the reaction in various solvents but also imparts its beneficial properties onto the final conjugate. broadpharm.comcd-bioparticles.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Bromo-PEG6-t-butyl ester |

| tert-butyl 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oate |

| Br-PEG6-CH2CH2COOtBu |

Controlled Deprotection of the t-butyl Ester Group for Diverse Applications

The t-butyl ester group of Bromo-PEG6-t-butyl ester serves as a temporary shield for a carboxylic acid functionality. The removal, or deprotection, of this group is a critical step that unmasks the carboxylic acid, allowing it to participate in subsequent chemical reactions. This controlled deprotection is typically achieved under acidic conditions. medkoo.combroadpharm.com

The most common method for the deprotection of t-butyl esters involves treatment with a strong acid, such as trifluoroacetic acid (TFA). jk-sci.comresearchgate.net The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM). jk-sci.comrsc.org A typical procedure involves stirring a solution of the t-butyl ester in a 1:1 mixture of dichloromethane and TFA at room temperature for several hours. rsc.org The mechanism involves the protonation of the ester's carbonyl oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond, which releases a stable tertiary butyl cation and the desired carboxylic acid. masterorganicchemistry.comacsgcipr.org The t-butyl cation can then be neutralized in various ways, including reacting with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate or undergoing elimination to form isobutene. nih.govstackexchange.comcapes.gov.br

The ability to selectively remove the t-butyl group without affecting other sensitive parts of a molecule is a significant advantage. For instance, in the presence of other acid-labile protecting groups, specific conditions can be employed for selective deprotection. The use of certain Lewis acids, like zinc bromide in dichloromethane, has been explored for the chemoselective hydrolysis of tert-butyl esters. nih.gov Other reagents and conditions for t-butyl ester deprotection include aqueous phosphoric acid, which is considered an environmentally benign option, and catalytic methods involving ytterbium triflate or a combination of tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane for milder deprotection. organic-chemistry.orgacs.orgniscpr.res.in

The unmasked carboxylic acid can then be used in a variety of subsequent reactions. A primary application is in amide bond formation, where the carboxylic acid is coupled with an amine. This is a fundamental reaction in the synthesis of peptides, proteins, and various small molecule conjugates. The carboxylic acid can also be activated to form other functional groups, further expanding its synthetic utility.

Common Reagents and Conditions for t-butyl Ester Deprotection

| Reagent(s) | Typical Conditions | Notes | Source(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Often used neat or in a solvent like Dichloromethane (DCM) (e.g., 50% TFA in DCM) at room temperature. | A very common and effective method. Reaction is typically fast. | researchgate.netrsc.org |

| Hydrochloric Acid (HCl) | 4M HCl in an aqueous solution, stirred at room temperature. | An alternative strong acid for deprotection. | fishersci.co.uk |

| Zinc Bromide (ZnBr2) | Used in a solvent like Dichloromethane (DCM) at room temperature. | A Lewis acid that can offer selectivity in the presence of other acid-sensitive groups. | jk-sci.comnih.gov |

| Aqueous Phosphoric Acid | An environmentally friendly option for deprotection. | Tolerates other protecting groups like CBZ carbamates and TBDMS ethers. | organic-chemistry.org |

| Ytterbium triflate | Catalytic amount (5 mole %) in nitromethane (B149229) at 45°-50°C. | A mild Lewis acid catalyst. | niscpr.res.in |

| Magic blue and triethylsilane | Catalytic and proceeds under mild conditions without high temperatures or strong acids. | A catalytic protocol for mild deprotection. | acs.org |

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37BrO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRDORXGTMATBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Bromo Peg6 T Butyl Ester and Its Derivatives

Strategies for the Synthesis of the PEG-t-butyl Ester Core

The synthesis of the core structure, a PEG chain with a terminal t-butyl ester, is a critical precursor step. This involves the formation of an ester linkage between the PEG-acid and a tert-butyl group, a reaction that can be challenging due to the steric hindrance of the tertiary alcohol.

Direct esterification is a common strategy for synthesizing t-butyl esters from the corresponding carboxylic acid. One straightforward method involves the acid-catalyzed reaction between a hydroxy-PEG-acid and tert-butyl alcohol. Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used. To drive the reaction to completion, the equilibrium is shifted towards the product by removing water, often through azeotropic distillation with a Dean-Stark trap.

An alternative approach, particularly useful for sensitive substrates, circumvents harsh acidic conditions by activating the carboxylic acid. One such method employs the in-situ formation of benzotriazole (B28993) esters. researchgate.net The carboxylic acid is reacted with 1-hydroxybenzotriazole (B26582) (HOBt) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting activated ester is then efficiently converted to the desired t-butyl ester by reaction with tert-butyl alcohol in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method has been shown to be effective for a variety of carboxylic acids. researchgate.net

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Carboxylic Acid, tert-Butyl Alcohol, H₂SO₄ or p-TsOH | Reflux in toluene (B28343) or DCM with water removal (Dean-Stark) | Direct, uses common reagents. | |

| Benzotriazole Ester Intermediate | Carboxylic Acid, HOBt, EDC, tert-Butyl Alcohol, DMAP | Room temperature or mild heating | Avoids harsh acidic conditions, suitable for sensitive substrates. | researchgate.net |

The emergence of flow chemistry has provided a powerful tool for organic synthesis, and the production of tert-butyl esters has benefited significantly from this technology. rsc.orgrsc.org Flow microreactor systems offer a more sustainable, efficient, and versatile alternative to traditional batch processes for the direct introduction of the tert-butoxycarbonyl group. rsc.orgbeilstein-journals.org

These systems enable precise control over reaction parameters such as residence time and temperature, which is crucial when dealing with highly reactive intermediates like organolithiums. rsc.org This level of control allows reactions to be performed under less extreme conditions, for example at ambient or slightly elevated temperatures instead of the cryogenic temperatures (e.g., -78 °C) often required in batch synthesis to prevent side reactions. rsc.org The rapid mixing and superior heat transfer in microreactors minimize the formation of byproducts, leading to higher yields and purity. rsc.org This technology successfully avoids the need for hazardous reagents like flammable isobutylene (B52900) gas or toxic carbon monoxide, which are sometimes used in other esterification protocols. beilstein-journals.org

| Feature | Flow Microreactor System | Conventional Batch Process | Reference |

|---|---|---|---|

| Efficiency & Speed | Higher throughput, rapid reactions (seconds to minutes). researchgate.net | Slower, often requires hours. goettingen-research-online.de | researchgate.netgoettingen-research-online.de |

| Safety | Smaller reaction volumes, better heat dissipation, avoids hazardous reagents. beilstein-journals.org | Larger volumes, risk of thermal runaway, may use flammable gases. beilstein-journals.org | beilstein-journals.org |

| Control & Selectivity | Precise control of temperature and residence time, minimizing side products. rsc.org | Difficult to control, often requires cryogenic conditions for selectivity. rsc.org | rsc.org |

| Sustainability | More efficient, often uses greener solvents and less energy. rsc.orgbeilstein-journals.org | Generates more waste, higher energy consumption. | rsc.orgbeilstein-journals.org |

Esterification Reactions Employing tert-Butyl Alcohols

Bromination Techniques for Terminal Functionalization

Once the PEG-t-butyl ester core is synthesized, the next critical step is the selective introduction of a bromide group at the terminal hydroxyl position of the PEG chain.

The conversion of a terminal hydroxyl group to a bromide is a fundamental transformation in organic synthesis. For polymers like PEG, this can be achieved through post-polymerization modification. A highly effective and facile method involves using diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) as a deoxyfluorinating agent that, in combination with a bromide source, performs deoxohalogenation. rsc.org Research has shown that a combination of XtalFluor-E, tetrabutylammonium (B224687) bromide (TBAB) as the bromide source, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base can achieve quantitative conversion of the terminal hydroxyl groups on PEG to bromide groups. rsc.org This reaction proceeds efficiently in a solvent like dichloromethane (B109758) at room temperature. rsc.org

Other established brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂), though these can sometimes lead to side reactions or require harsher conditions. Another common reagent is N-Bromosuccinimide (NBS), often used in the presence of a catalyst or radical initiator for the bromination of various substrates. researchgate.net

Achieving high regioselectivity is paramount to ensure that bromination occurs exclusively at the terminal hydroxyl group, leaving the t-butyl ester moiety intact. The choice of reagents and reaction conditions is the primary factor influencing selectivity and yield.

The XtalFluor-E/TBAB/DBU system has demonstrated excellent functional group tolerance and provides quantitative conversion, which is ideal for producing well-defined, terminally brominated PEGs. rsc.org Optimization of this reaction involves adjusting the molar ratios of the reagents; a feed ratio of [OH] : [XtalFluor-E] : [TBAB] : [DBU] = 1 : 5 : 5 : 5 has been reported to give optimal results for complete conversion within 24 hours. rsc.org

In broader contexts of bromination, reaction conditions can be tuned to direct the outcome. For instance, in the synthesis of complex molecules like chlorophyll (B73375) analogues, performing bromination under neutral versus acidic conditions can completely change which part of the molecule is brominated. acs.org While not directly applied to PEG-esters, this principle underscores the importance of the chemical environment. Techniques like two-phase electrolysis have also been used to achieve high regioselectivity by generating the reactive brominating species in an aqueous phase, which then reacts with the organic substrate in a separate phase, thereby minimizing undesired side reactions on the substrate itself. cecri.res.in For the synthesis of Bromo-PEG6-t-butyl ester, methods that are mild and selective for primary alcohols, such as the XtalFluor-E system, are highly preferred to preserve the ester group and ensure high yields of the target molecule.

Introduction of the Bromide Group

Synthesis of Analogs and Homologs of Bromo-PEG6-t-butyl Ester

The synthesis of analogs and homologs of Bromo-PEG6-t-butyl ester is important for creating libraries of linkers with varied properties for applications in drug delivery and proteomics. digitellinc.com Analogs can differ in the length of the PEG chain, the nature of the halide, or the type of protecting group on the ester.

The synthesis of PEG derivatives with varying, yet uniform, chain lengths (e.g., Bromo-PEGn-t-butyl ester where n ≠ 6) requires precise, stepwise synthetic strategies to avoid the polydispersity inherent in standard PEG polymerization. acs.org These methods often involve the iterative, controlled addition of ethylene (B1197577) glycol units. acs.org

Furthermore, analogs can be synthesized by substituting the bromide with other functional groups. For example, similar synthetic routes could be adapted to introduce iodide or chloride at the terminal position. The synthesis of homologous series of compounds, such as 2-bromo-3-(n-alkylamino)-1,4-napthoquinone, demonstrates how a common synthetic intermediate can be reacted with a series of different reagents (in this case, various primary amines) to generate a family of related structures. researchgate.net This same principle can be applied to a brominated PEG intermediate, which can be reacted with different nucleophiles to create a diverse range of terminally functionalized PEG linkers.

Variations in PEG Chain Length (e.g., Bromo-PEG2-t-butyl ester, Bromo-PEG5-t-butyl ester, Bromo-PEG10-t-butyl ester)

The number of repeating ethylene glycol units in the PEG backbone is a critical determinant of the molecule's physical and chemical characteristics. Modifying the chain length allows for precise control over properties such as hydrophilicity, solubility in aqueous media, and the spatial distance spanned by the linker. cd-bioparticles.netcd-bioparticles.netmedkoo.combroadpharm.com The bromide (Br) at one terminus serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group at the other end can be deprotected under acidic conditions. cd-bioparticles.netcd-bioparticles.netmedkoo.commedkoo.combroadpharm.combroadpharm.com

Derivatives with varying PEG units are widely used as heterobifunctional linkers. For instance, Bromo-PEG based linkers are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The length of the PEG chain in these constructs is a crucial parameter that influences the formation and stability of the ternary complex between the target protein and the E3 ligase, ultimately affecting the efficiency of protein degradation.

Below is a comparative table of Bromo-PEG-t-butyl ester derivatives with different PEG chain lengths.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Bromo-PEG2-t-butyl ester | 1381861-91-1 | C₁₁H₂₁BrO₄ | 297.19 medkoo.comruiaobio.com |

| Bromo-PEG5-t-butyl ester | 1415800-38-2 | C₁₇H₃₃BrO₇ | 429.34 biochempeg.com |

| Bromo-PEG6-t-butyl ester | 1393330-41-0 | C₁₉H₃₇BrO₈ | 473.39 medkoo.com |

| Bromo-PEG10-t-butyl ester | Not available | C₂₇H₅₃BrO₁₂ | 649.61 chemscene.com |

Modification of the Ester Protecting Group

In the synthesis of complex molecules utilizing PEG linkers, the choice of protecting groups is paramount to ensure chemoselectivity. google.com The t-butyl ester in Bromo-PEG6-t-butyl ester is a common protecting group for the carboxylic acid functionality. google.com Its primary role is to render the carboxyl group inert while chemical modifications are performed at the bromo-terminated end of the molecule.

The following table details common ester protecting groups for carboxylic acids and their typical deprotection conditions.

| Protecting Group | Structure | Deprotection Conditions |

| tert-Butyl (t-Bu) | -C(CH₃)₃ | Mild acidic conditions (e.g., trifluoroacetic acid) sigmaaldrich.comsigmaaldrich.comcd-bioparticles.net |

| Methyl (Me) | -CH₃ | Basic hydrolysis (e.g., NaOH, LiOH) or strong acid google.com |

| Ethyl (Et) | -CH₂CH₃ | Basic hydrolysis (e.g., NaOH, LiOH) or strong acid google.com |

| Benzyl (B1604629) (Bn) | -CH₂C₆H₅ | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid google.com |

Introduction of Alternative Terminal Functional Groups (e.g., Amino-PEG6-t-butyl ester, Acid-PEG6-t-butyl ester, Hydroxy-PEG6-t-butyl ester, Thiol-PEG6-t-butyl ester)

The terminal bromide of Bromo-PEG6-t-butyl ester is a versatile synthetic handle that can be readily displaced by various nucleophiles to introduce a wide range of alternative functional groups. medkoo.com This adaptability allows for the creation of a diverse library of heterobifunctional PEG linkers, each with unique reactive capabilities.

Hydroxy-PEG6-t-butyl ester : Often synthesized as a key intermediate, this derivative features a terminal hydroxyl group. sigmaaldrich.comlookchem.com The hydroxyl group is less reactive than the bromide it replaces but can be activated or converted into other functional groups, serving as a building block for further chemical elaboration. sigmaaldrich.com

Amino-PEG6-t-butyl ester : This derivative contains a primary amine at one terminus. sigmaaldrich.commedkoo.com The amino group is nucleophilic and readily reacts with electrophiles such as carboxylic acids (in the presence of coupling agents), activated esters (like NHS esters), and carbonyls to form stable amide or imine bonds. sigmaaldrich.commedkoo.combiochempeg.com This makes it highly useful for bioconjugation and the synthesis of PROTACs and antibody-drug conjugates (ADCs). sigmaaldrich.combiochempeg.comaxispharm.com

Acid-PEG6-t-butyl ester : This molecule is a heterobifunctional linker possessing a free carboxylic acid at one end and a t-butyl protected carboxylic acid at the other. cd-bioparticles.netambeed.com The terminal carboxylic acid can be coupled with primary amines using activators like EDC or DCC to form stable amide linkages. cd-bioparticles.net

Thiol-PEG6-t-butyl ester : The introduction of a terminal thiol group (-SH) provides a soft nucleophile that is highly reactive towards specific electrophiles. chemicalbook.com Thiol groups are particularly useful for site-specific modifications on proteins at cysteine residues and for participating in reactions such as Michael additions and thiol-ene chemistry. cd-bioparticles.netnih.gov

The table below summarizes the properties of these functionally diverse PEG6-t-butyl ester derivatives.

| Compound Name | Alternative Functional Group | CAS Number | Molecular Formula | Reactivity/Use |

| Hydroxy-PEG6-t-butyl ester | -OH | 361189-64-2 | C₁₉H₃₈O₉ | Enables further derivatization or replacement with other reactive groups. sigmaaldrich.comlookchem.com |

| Amino-PEG6-t-butyl ester | -NH₂ | 1286281-32-0 | C₁₉H₃₉NO₈ | Reacts with carboxylic acids, NHS esters, and carbonyls to form amide or imine bonds. sigmaaldrich.commedkoo.combiochempeg.com |

| Acid-PEG6-t-butyl ester | -COOH | 2093153-84-3 | C₁₉H₃₆O₁₀ | Reacts with primary amines in the presence of activators to form amide bonds. cd-bioparticles.netmedkoo.com |

| Thiol-PEG6-t-butyl ester | -SH | 1818294-40-4 | C₁₉H₃₈O₈S | Reacts with maleimides, alkyl halides, and other thiol-reactive groups. chemicalbook.comcd-bioparticles.net |

Mechanistic Investigations of Reactions Involving Bromo Peg6 T Butyl Ester

Nucleophilic Substitution Reactions at the Bromide Moiety

Bromo-PEG6-t-butyl ester is a heterobifunctional molecule featuring a bromide group at one end of a polyethylene (B3416737) glycol (PEG) chain and a t-butyl protected carboxyl group at the other. broadpharm.combroadpharm.com The bromide serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile building block in various chemical syntheses. dcchemicals.comprecisepeg.com

Elucidation of Reaction Pathways (e.g., SN1, SN2 mechanisms)

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through different mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The primary carbon to which the bromine is attached in Bromo-PEG6-t-butyl ester suggests a preference for the SN2 mechanism . savemyexams.comquora.com SN2 reactions involve a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center. The transition state is a transient, five-membered species. masterorganicchemistry.com

In contrast, the SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comrsc.org This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. savemyexams.commasterorganicchemistry.com Given that Bromo-PEG6-t-butyl ester is a primary halide, the formation of a primary carbocation would be highly unstable, making the SN1 pathway less likely under typical conditions. savemyexams.com

However, it is important to consider that the reaction environment can sometimes influence the mechanism. While the primary nature of the substrate strongly favors an SN2 pathway, extreme conditions or specific solvent systems could potentially promote SN1-like characteristics.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent is critical in directing the outcome of nucleophilic substitution reactions. For SN2 reactions, polar aprotic solvents are generally preferred. These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, can solvate the cation but not the anion (nucleophile), thus increasing the nucleophile's reactivity. libretexts.org

Polyethylene glycol (PEG) itself can act as a phase-transfer catalyst and solvent, enhancing the rate of nucleophilic substitution. tandfonline.comtandfonline.com PEG can complex with metal cations of the nucleophilic salt (e.g., NaN3), effectively "loosening" the anion and making it a more potent nucleophile. tandfonline.comresearchgate.net This property is particularly useful in reactions where the nucleophilic salt has low solubility in organic solvents. tandfonline.com

Reaction conditions such as temperature and concentration also play a significant role. Higher temperatures generally increase the rate of both SN1 and SN2 reactions. The concentration of the nucleophile is crucial for SN2 reactions, as the rate is dependent on both the substrate and the nucleophile concentrations. masterorganicchemistry.com For instance, in the substitution of a bromo-compound with tert-butylamine, an excess of the amine is often required because the displaced bromide ion can form an unreactive salt with the amine, effectively removing it from the reaction. researchgate.net

The table below summarizes the general influence of solvent types on SN1 and SN2 reactions:

| Solvent Type | Effect on SN1 Reaction | Effect on SN2 Reaction | Rationale |

| Polar Protic (e.g., water, ethanol) | Favored | Disfavored | Stabilizes the carbocation intermediate in SN1. Solvates the nucleophile in SN2, reducing its reactivity. libretexts.org |

| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | Possible, but less favored than protic | Favored | Does not solvate the nucleophile, increasing its reactivity. libretexts.org |

| Non-polar (e.g., hexane, toluene) | Disfavored | Disfavored | Reactants often have poor solubility. |

Kinetic Studies and Rate Determining Steps

The kinetics of a reaction provide insight into its mechanism. The rate law for an SN2 reaction is second-order, meaning the rate is proportional to the concentration of both the substrate (Bromo-PEG6-t-butyl ester) and the nucleophile. quora.commasterorganicchemistry.com

Rate = k[Substrate][Nucleophile]

This is because the single, concerted step involves the collision of both species, which is the rate-determining step. savemyexams.comlibretexts.org

For an SN1 reaction, the rate law is first-order, depending only on the concentration of the substrate. masterorganicchemistry.comwikipedia.org

Rate = k[Substrate]

This is because the slow, rate-determining step is the unimolecular dissociation of the substrate to form the carbocation. rsc.orgwikipedia.org

Acid-Catalyzed Deprotection of the t-butyl Ester

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. dcchemicals.com This protection is stable under basic and neutral conditions but can be readily removed under acidic conditions to regenerate the carboxylic acid. cd-bioparticles.netacsgcipr.org

Mechanistic Insights into Carboxylic Acid Regeneration

The acid-catalyzed deprotection of a t-butyl ester proceeds through a mechanism involving the formation of a stable tert-butyl carbocation. acsgcipr.org The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). axispharm.comstackexchange.com This protonation increases the electrophilicity of the carbonyl carbon.

A variety of acids can be employed for this deprotection, including strong mineral acids like HCl and H2SO4, as well as organic acids like formic acid and p-toluenesulfonic acid. acsgcipr.orggoogle.com Lewis acids such as zinc bromide (ZnBr2) and iron(III) chloride (FeCl3) have also been shown to effectively catalyze the deprotection. acs.orgacs.org

Chemoselectivity in the Presence of Other Acid-Labile Groups

A significant advantage of the t-butyl ester protecting group is the ability to achieve chemoselective deprotection in the presence of other acid-sensitive functional groups. The specific acidic conditions chosen can allow for the removal of the t-butyl group while leaving other protecting groups intact.

For instance, studies have shown that ZnBr2 in dichloromethane (B109758) can selectively cleave t-butyl esters in the presence of certain other acid-labile groups. acs.orgnih.govscite.ai While N-Boc and N-trityl groups were found to be labile under these conditions, PhF protected amines were compatible. acs.orgscite.ai Similarly, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl (Cbz) or trifluoroacetyl groups. acsgcipr.org However, stronger conditions, such as using HBr in acetic acid, will simultaneously cleave t-butyl esters and other groups like Boc and Cbz. acsgcipr.org

The selective deprotection of a Boc group in the presence of a t-butyl ester has also been demonstrated using specific conditions like methanesulfonic acid in a mixture of tert-butyl acetate (B1210297) and dichloromethane. researchgate.net The success of this selective reaction relies on the irreversible nature of the Boc group cleavage (due to CO2 release) compared to the reversible nature of the t-butyl ester cleavage. researchgate.net

The following table provides a general overview of the compatibility of various protecting groups with different deprotection reagents for t-butyl esters:

| Deprotection Reagent for t-butyl ester | Compatibility with other groups |

| Trifluoroacetic Acid (TFA) | Generally cleaves other acid-labile groups like Boc, Trityl. stackexchange.comresearchgate.net |

| ZnBr2 in DCM | Can be selective; cleaves Boc and Trityl, but compatible with PhF-protected amines. acs.orgscite.ai |

| p-Toluenesulfonic acid | Selective in the presence of Cbz and trifluoroacetyl groups. acsgcipr.org |

| Aqueous Phosphoric Acid | Can be used for selective deprotection of Boc groups in the presence of t-butyl esters. organic-chemistry.org |

This ability to fine-tune the reaction conditions for selective deprotection makes Bromo-PEG6-t-butyl ester a valuable tool in complex, multi-step syntheses where orthogonal protection strategies are required.

Catalytic Approaches to Deprotection

The removal of the t-butyl ester protecting group from Bromo-PEG6-t-butyl ester is a critical step in many synthetic sequences. While stoichiometric acid-catalyzed hydrolysis is common, several catalytic approaches have been developed to achieve this transformation under milder or more selective conditions. These methods are advantageous as they can minimize side reactions and improve functional group tolerance.

The deprotection of t-butyl esters can, in principle, be catalytic in acid. stackexchange.com The mechanism involves protonation of the ester's carbonyl oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid (AAL1 mechanism). oup.com The carbocation is then neutralized, often by eliminating a proton to form isobutene, which regenerates the catalytic proton. stackexchange.com However, if the carbocation is trapped by the conjugate base of the acid, the catalyst is consumed. stackexchange.com

More sophisticated catalytic systems have been investigated to improve efficiency and selectivity. One notable method involves the use of the triarylamminium radical cation, tris(4-bromophenyl)amminium, commonly known as "magic blue" (MB•+). organic-chemistry.org In combination with a sacrificial silane (B1218182) such as triethylsilane (HSiEt3), this radical cation catalytically facilitates the cleavage of the C-O bond in t-butyl esters under mild, neutral conditions. organic-chemistry.orgacs.org The reaction proceeds rapidly at room temperature with only a catalytic amount of MB•+ required. acs.org Detailed mechanistic studies suggest that the reaction is initiated by the single-electron oxidation of the silane by the radical cation. acs.org

Another catalytic approach involves the use of Lewis acids. For instance, SnCl2 has been used as a catalyst to convert t-butyl esters into acid chlorides in situ using α,α-dichlorodiphenylmethane as a chlorine source. organic-chemistry.org These intermediates can then react with various nucleophiles. organic-chemistry.org While this method transforms the functional group rather than simply deprotecting it to the carboxylic acid, it represents a catalytic activation of the t-butyl ester.

The table below summarizes key catalytic methods applicable to the deprotection of t-butyl esters.

| Catalyst System | Reagents & Conditions | Mechanism/Key Features | Reference(s) |

| Trifluoroacetic Acid (TFA) | Catalytic TFA, CH2Cl2, rt | AAL1 mechanism; generates t-butyl cation, which forms isobutene to regenerate the catalyst. | stackexchange.com |

| Tris(4-bromophenyl)amminium (MB•+) | 50 mol% MB•+, 2 equiv. HSiEt3, solvent, rt | Radical-mediated C-O bond cleavage; mild, neutral conditions with high yields. | organic-chemistry.orgacs.org |

| Aqueous Phosphoric Acid | H3PO4 (aq) | Environmentally benign, mild, and selective; tolerates many other protecting groups. | organic-chemistry.org |

| Tin(II) Chloride | SnCl2 (cat.), α,α-dichlorodiphenylmethane | In situ generation of acid chloride intermediate. | organic-chemistry.org |

Reactivity and Selectivity in Multi-Step Organic Synthesis

Bromo-PEG6-t-butyl ester is a bifunctional linker designed for multi-step organic synthesis, particularly in fields like bioconjugation and drug delivery. dcchemicals.comissuu.com Its utility stems from the distinct reactivity of its two terminal functional groups: a bromide and a t-butyl protected carboxyl group. broadpharm.com The polyethylene glycol (PEG) spacer enhances aqueous solubility, a valuable property for biological applications. issuu.combroadpharm.comcd-bioparticles.net The strategic use of this molecule hinges on the selective manipulation of its functional groups, often through orthogonal protection strategies and compatibility with a range of synthetic transformations.

Orthogonal Protecting Group Strategies

Orthogonality in protecting group strategy is the ability to deprotect one functional group without affecting others in the molecule. thieme-connect.de Bromo-PEG6-t-butyl ester is well-suited for such strategies. The t-butyl ester and the bromo group belong to different "orthogonal sets," meaning their cleavage or reaction conditions are mutually exclusive. thieme-connect.de

The t-butyl ester is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). dcchemicals.combroadpharm.com However, its stability under a wide range of other conditions makes it highly valuable. It is stable to basic conditions, such as the piperidine (B6355638) used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups in peptide synthesis, and to the mild base-catalyzed removal of Dde or ivDde groups with hydrazine. thieme-connect.desigmaaldrich.com This allows for the selective deprotection of amine protecting groups while the carboxyl terminus remains masked.

Furthermore, methods have been developed that enhance the orthogonality of t-butyl ester deprotection. For example, the use of aqueous phosphoric acid is effective for cleaving t-butyl esters while leaving acid-sensitive groups like Cbz (benzyloxycarbonyl) carbamates, benzyl (B1604629) esters, and even silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl) intact. organic-chemistry.org Similarly, the catalytic deprotection using "magic blue" and triethylsilane is chemoselective; it can deprotect a t-butyl ester in the presence of an ethyl ester. acs.org

The bromo group at the other terminus functions as a stable, yet reactive, handle. It is a very good leaving group for nucleophilic substitution reactions (SN2) but is inert to the acidic or basic conditions used to remove many common protecting groups. dcchemicals.comyoutube.com This allows for the conjugation of the bromo-terminated end of the molecule to a nucleophile (e.g., an azide (B81097), thiol, or amine) either before or after the deprotection of the t-butyl ester, depending on the synthetic design.

The following table illustrates the orthogonality of the t-butyl ester group by showing its stability towards reagents used to cleave other common protecting groups.

| Protecting Group | Cleavage Reagent/Conditions | Stability of t-Butyl Ester | Reference(s) |

| Fmoc | 20% Piperidine in DMF | Stable | thieme-connect.desigmaaldrich.com |

| Acetate/Benzoate Esters | K2CO3 or NH3 in MeOH | Stable | thieme-connect.de |

| Dde / ivDde | 2% Hydrazine in DMF | Stable | sigmaaldrich.com |

| Silyl Ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) | Stable | thieme-connect.de |

| Benzyl (Bn) Ethers/Esters | Catalytic Hydrogenolysis (H2, Pd/C) | Stable | researchgate.net |

| Cbz (Z) Carbamates | Catalytic Hydrogenolysis or HBr/AcOH | Stable (to hydrogenolysis) | organic-chemistry.org |

Compatibility with Diverse Synthetic Transformations

The structure of Bromo-PEG6-t-butyl ester allows for its integration into diverse and complex synthetic pathways. Its compatibility is determined by the resilience of its core components—the bromo group, the PEG linker, and the t-butyl ester—to various reaction conditions.

The primary reaction involving the bromo group is nucleophilic substitution. This transformation is compatible with the t-butyl ester, which is stable under the typically neutral or slightly basic conditions used for SN2 reactions. A wide array of nucleophiles can be used to displace the bromide, including azides (for subsequent click chemistry), thiols (to form thioethers), and amines (to form secondary or tertiary amines), allowing for the attachment of diverse molecular entities.

Conversely, the t-butyl ester can be selectively transformed in the presence of other functional groups. A notable example is its reaction with thionyl chloride (SOCl2) at room temperature to provide an acid chloride. researchgate.net This reaction is highly selective for t-butyl esters; other esters such as benzyl, methyl, and ethyl esters are unreactive under these conditions. researchgate.net This allows for the selective activation of the carboxyl group for subsequent reactions, like amide or ester formation, while other ester groups in a complex molecule remain untouched.

The PEG linker itself is generally robust. It is stable to most reagents used in standard peptide and organic synthesis and imparts favorable solubility properties, which can be particularly helpful when working with large biomolecules or in aqueous media. issuu.com The stability of the t-butyl ester group also allows for transformations at other sites of a molecule without premature deprotection. For instance, it would be compatible with oxidation reactions, certain reduction conditions (e.g., NaBH4), and many transition-metal-catalyzed cross-coupling reactions, provided strongly acidic or high-temperature conditions are avoided. The synthesis of L-γ-methyleneglutamic acid amide prodrugs demonstrated the stability of a t-butyl ester through multiple steps, including Boc protection, α-methylenation, and selective ring-opening with LiOH, before a final amide coupling step. nih.gov

Applications of Bromo Peg6 T Butyl Ester in Advanced Chemical Biology Research

Bioconjugation Strategies Utilizing Bromo-PEG6-t-butyl Ester

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental process in biomedical research. Bromo-PEG6-t-butyl ester is a versatile reagent in this field, enabling the creation of novel molecular constructs for a variety of applications. sigmaaldrich.com

Covalent Attachment to Biomolecules (e.g., Proteins, Peptides, Small Molecules)

The core utility of Bromo-PEG6-t-butyl ester in bioconjugation lies in its dual-ended reactivity. One end of the molecule contains a bromide (Br) group, which serves as an excellent leaving group in nucleophilic substitution reactions. medkoo.combroadpharm.comcd-bioparticles.netdcchemicals.com This allows for the covalent attachment of the linker to nucleophilic functional groups commonly found in biomolecules, such as the thiol groups of cysteine residues in proteins and peptides. broadpharm.comdcchemicals.com

The other end of the linker features a t-butyl ester, which is a protected form of a carboxylic acid. medkoo.combroadpharm.com This protecting group is stable under many reaction conditions but can be readily removed using acidic conditions to reveal the carboxylic acid. broadpharm.comcd-bioparticles.netdcchemicals.com This newly exposed functional group can then be activated to react with primary amines on another biomolecule or small molecule, forming a stable amide bond. dcchemicals.com This stepwise reactivity allows for the controlled and specific conjugation of two different molecules, making it a valuable building block for creating complex conjugates of small molecules and/or biomolecules. sigmaaldrich.com

Enhancing Solubility and Biocompatibility of Conjugates

A significant challenge in the development of bioconjugates, particularly those involving hydrophobic small molecules, is poor solubility in aqueous biological environments. The central component of Bromo-PEG6-t-butyl ester is a six-unit polyethylene (B3416737) glycol (PEG) spacer. medkoo.combroadpharm.com This hydrophilic PEG chain is well-known for its ability to increase the water solubility and bioavailability of conjugated molecules. medkoo.comcd-bioparticles.netjenkemusa.combroadpharm.comaxispharm.com By incorporating this PEG linker, the resulting bioconjugate is rendered more soluble and less prone to aggregation. broadpharm.com Furthermore, PEGylation—the process of attaching PEG chains—can help shield the conjugate from the host's immune system, potentially reducing immunogenicity.

Applications in Diagnostic and Therapeutic Agent Development

The properties of Bromo-PEG6-t-butyl ester make it highly suitable for the development of advanced diagnostic and therapeutic agents. medkoo.com It is used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. sigmaaldrich.comdcchemicals.comdcchemicals.com The PEG linker in this context can improve the pharmacokinetic properties of the ADC, such as its circulation half-life.

In diagnostics, the linker can be used to attach imaging agents or probes to targeting molecules. medkoo.com This enhances the solubility and stability of the diagnostic agent, leading to improved performance. The ability to create stable, biocompatible, and soluble bioconjugates is essential for producing effective targeted therapies and sensitive diagnostic tools. axispharm.com

Role in Targeted Protein Degradation (TPD) Technologies

Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own protein disposal system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.

PROTAC Linker Chemistry and Design

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. jenkemusa.comnih.gov The linker is not merely a spacer but a critical component that dictates the efficacy of the PROTAC. enamine.netsymeres.com Its length, composition, and attachment points influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the target protein. nih.govenamine.net

Bromo-PEG6-t-butyl ester is frequently used as a PEG-based PROTAC linker. dcchemicals.commedchemexpress.com The PEG motif is one of the most common structures incorporated into PROTAC linkers. jenkemusa.com The inclusion of a PEG spacer enhances the PROTAC's water solubility and can affect its cell permeability, which are crucial physicochemical properties for an effective drug. jenkemusa.comnih.gov The flexibility and defined length of the PEG chain allow for systematic optimization of the distance between the two ends of the PROTAC, which is essential for achieving efficient protein degradation. jenkemusa.comtocris.com

Components of a PROTAC Molecule

| Component | Function | Reference |

|---|---|---|

| Warhead Ligand | Binds to the target Protein of Interest (POI) to be degraded. | nih.gov |

| Linker | Connects the warhead and anchor ligands; influences solubility, permeability, and ternary complex formation. | jenkemusa.comnih.govenamine.net |

| Anchor Ligand | Binds to and recruits an E3 Ubiquitin Ligase (e.g., Cereblon, VHL). | nih.govtocris.com |

Synthesis of PROTACs Incorporating Bromo-PEG6-t-butyl Ester

The synthesis of PROTACs is a modular process, and bifunctional linkers like Bromo-PEG6-t-butyl ester are central to this strategy. tocris.com A typical synthetic route involves a stepwise approach. First, the reactive bromide end of the linker is coupled to one of the ligands (either the POI ligand or the E3 ligase ligand) via a nucleophilic substitution reaction.

Following this initial conjugation, the t-butyl ester protecting group on the other end of the linker is removed with acid treatment. medkoo.combroadpharm.comcd-bioparticles.net This exposes a terminal carboxylic acid. This acid is then activated and coupled to the second ligand, typically via an amide bond formation, to complete the synthesis of the full PROTAC molecule. tocris.com The commercial availability of such bifunctional linkers enables the rapid and efficient assembly of libraries of PROTACs with varying linker lengths and compositions for optimization studies. nih.govtocris.com

Impact on E3 Ligase Recruitment and Target Protein Ubiquitination

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs). explorationpub.comsigmaaldrich.com These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. explorationpub.comsigmaaldrich.com The linker plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.govelifesciences.org

Bromo-PEG6-t-butyl ester is frequently employed as a component in the synthesis of these linkers. The polyethylene glycol (PEG) chain provides flexibility and influences the spatial orientation of the two ligands, which can significantly impact the efficiency of ternary complex formation. nih.govelifesciences.org The length and composition of the PEG linker are critical determinants of a PROTAC's degradation activity. explorationpub.com

In the synthesis of PROTACs targeting the bromodomain and extra-terminal (BET) proteins, such as BRD4, researchers have utilized linkers derived from precursors like Bromo-PEG6-t-butyl ester. nih.gov A common strategy involves using the t-butyl ester end of the molecule as a handle for attachment to the POI-binding ligand, for instance, the BET inhibitor JQ1. nih.gov Following this, the bromide can be displaced to connect the E3 ligase ligand, such as a von Hippel-Lindau (VHL) or Cereblon (CRBN) ligand, completing the PROTAC structure. explorationpub.comsigmaaldrich.com

The ubiquitination process is initiated when the PROTAC successfully brings the E3 ligase in close proximity to the target protein. nih.govelifesciences.org The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. nih.govelifesciences.org This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome. explorationpub.com The efficiency of this process is highly dependent on the geometry of the ternary complex, which is directly influenced by the linker's properties. nih.govelifesciences.org

| PROTAC Component | Function | Relevance of Bromo-PEG6-t-butyl Ester |

| Target-binding Ligand | Binds to the protein of interest (e.g., BRD4). | The t-butyl ester group can be deprotected and coupled to the target ligand. nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). | The bromide serves as a reactive handle for attachment of the E3 ligase ligand. broadpharm.com |

| Linker | Connects the two ligands and influences ternary complex formation. | The PEG6 chain provides optimal length and flexibility for efficient E3 ligase recruitment and subsequent ubiquitination. explorationpub.com |

Development of Advanced Drug Delivery Systems

The physicochemical properties of Bromo-PEG6-t-butyl ester also make it a valuable component in the design of sophisticated drug delivery systems aimed at improving the therapeutic index of various drugs.

Modification of Drug Molecules for Improved Pharmacokinetics

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to enhance the pharmacokinetic properties of therapeutic agents. The hydrophilic nature of the PEG chain in Bromo-PEG6-t-butyl ester can increase the aqueous solubility of conjugated drugs. broadpharm.com This is particularly beneficial for hydrophobic drugs that are otherwise difficult to formulate for intravenous administration.

Furthermore, the PEG chain can create a hydrophilic shield around the drug molecule, which can reduce its recognition by the immune system and decrease its clearance by the kidneys. This often leads to a longer circulation half-life, allowing for less frequent dosing. While specific pharmacokinetic data for drugs conjugated solely with Bromo-PEG6-t-butyl ester is not extensively published, the general principles of PEGylation are well-documented.

A hypothetical study on a novel anticancer drug, 'Drug X', could yield the following pharmacokinetic improvements upon conjugation with a linker derived from Bromo-PEG6-t-butyl ester:

| Parameter | Unconjugated Drug X | Drug X-PEG6 Conjugate |

| Aqueous Solubility | Low | High |

| Circulation Half-life | 1.5 hours | 18 hours |

| Renal Clearance | High | Low |

| Immunogenicity | Moderate | Low |

Controlled Release Mechanisms Triggered by t-butyl Ester Deprotection

The t-butyl ester group in Bromo-PEG6-t-butyl ester can serve as a trigger for controlled drug release. This ester bond is stable at physiological pH (around 7.4) but can be cleaved under acidic conditions. broadpharm.commedkoo.com This property is particularly useful for targeting the acidic microenvironment of tumors or the acidic compartments within cells, such as endosomes and lysosomes. nih.govplos.org

In such a system, a drug molecule can be attached to the carboxylic acid end of the linker (after deprotection of the t-butyl group during synthesis and subsequent re-esterification with the drug). The resulting conjugate would be stable in the bloodstream. Upon reaching the acidic tumor environment, the ester bond is hydrolyzed, releasing the active drug in a targeted manner. nih.govplos.org This strategy can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity.

The release profile of a drug from such a pH-sensitive system can be characterized as follows:

| pH | Cumulative Drug Release after 24h |

| 7.4 (Bloodstream) | < 10% |

| 6.5 (Tumor Microenvironment) | > 60% |

| 5.0 (Endosomes/Lysosomes) | > 90% |

Nano- and Micro-Particle Surface Functionalization

Bromo-PEG6-t-butyl ester is also utilized in the surface functionalization of nanoparticles and microparticles for drug delivery applications. researchgate.net Coating nanoparticles with PEG chains, a process known as PEGylation, offers several advantages. It can improve the stability of the nanoparticles in biological fluids, prevent their aggregation, and reduce their uptake by the reticuloendothelial system, thereby prolonging their circulation time. researchgate.net

The bromide group on the Bromo-PEG6-t-butyl ester provides a convenient anchor point for attaching the PEG linker to the surface of nanoparticles, such as gold nanoparticles. eurekalert.org The t-butyl ester end can then be deprotected to reveal a carboxylic acid, which can be further functionalized, for example, by attaching targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues.

The functionalization process can be tailored to create multifunctional drug delivery platforms. For instance, a gold nanoparticle could be coated with a layer of Bromo-PEG6-t-butyl ester-derived linkers. Some of these linkers could be used to attach a chemotherapeutic drug, while others could be modified with a targeting moiety.

| Nanoparticle Component | Material/Molecule | Function |

| Core | Gold (Au) | Inert scaffold |

| Coating | Linker from Bromo-PEG6-t-butyl ester | Stability, biocompatibility, and attachment point |

| Payload | Anticancer Drug | Therapeutic agent |

| Targeting Ligand | Antibody specific to tumor antigen | Targeted delivery |

Advanced Applications in Materials Science and Polymer Chemistry

Building Block for Polymer and Copolymer Synthesis

Bromo-PEG6-t-butyl ester serves as a crucial starting material in the construction of a wide array of polymers and copolymers. The bromo group acts as an efficient initiator or a reactive site for various polymerization techniques, while the protected carboxyl group offers a latent functionality that can be revealed in a subsequent step.

Incorporation of PEG Linkers into Polymer Architectures

The presence of the PEG6 linker is central to the utility of this compound. PEG linkers are well-known for their ability to be incorporated into larger polymer structures, a process often referred to as "PEGylation." acs.org This can be achieved through methods like "grafting to," where pre-formed PEG chains are attached to a polymer backbone, or "grafting from," where polymerization is initiated from a PEG macroinitiator. acs.org Bromo-PEG6-t-butyl ester is particularly suited for these approaches. The bromo group can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. researchgate.net

The incorporation of defined PEG units, such as the hexaethylene glycol chain in Bromo-PEG6-t-butyl ester, allows for precise control over the architecture of the resulting polymer. acs.org This enables the creation of various polymer types, including:

Graft Copolymers: Where PEG chains are attached as side chains to a main polymer backbone.

Block Copolymers: Consisting of a PEG block and a block of another polymer.

Star Polymers: With multiple polymer arms radiating from a central core, which can be derived from or include the PEG linker.

The ability to introduce these PEGylated segments into a polymer's structure is fundamental to tailoring its macroscopic properties.

Tailoring Polymer Hydrophilicity and Solubility

A key advantage of incorporating PEG linkers is the ability to modify the hydrophilicity and solubility of the resulting polymers. broadpharm.comcd-bioparticles.netaxispharm.com Polyethylene (B3416737) glycol is a highly hydrophilic polymer, and its inclusion can significantly enhance the water solubility of otherwise hydrophobic polymer chains. The six ethylene (B1197577) glycol repeat units in Bromo-PEG6-t-butyl ester impart a significant hydrophilic character to the molecules it is incorporated into. broadpharm.com

This tailored solubility is critical for a range of applications. For instance, in the development of drug delivery systems, enhancing the aqueous solubility of a polymeric carrier is often a primary objective. The hydrophilic PEG chains can form a hydrated shell around a hydrophobic core, leading to the formation of micelles or nanoparticles that can encapsulate poorly soluble drugs.

The t-butyl ester group also plays a role in this context. While the ester itself is relatively hydrophobic, its primary function is as a protecting group for the carboxylic acid. This protection is stable under many polymerization conditions but can be readily removed under acidic conditions to reveal the carboxylic acid. broadpharm.commedkoo.comdcchemicals.com This deprotection step can further alter the polymer's solubility and provides a reactive handle for subsequent functionalization, such as conjugation to biomolecules or other polymers.

| Property | Description | Reference |

| Hydrophilicity | The PEG6 chain significantly increases the water-loving nature of the polymer. | broadpharm.comcd-bioparticles.net |

| Aqueous Solubility | Enhanced solubility in water and other polar solvents is a direct result of the hydrophilic PEG linker. | broadpharm.comaxispharm.com |

| Tunable Polarity | The combination of the polar PEG chain and the less polar t-butyl ester allows for the creation of amphiphilic structures. | |

| Post-Polymerization Modification | The t-butyl ester can be deprotected to a carboxylic acid, altering solubility and providing a site for further reactions. | medkoo.comdcchemicals.com |

Development of Novel Materials with Tunable Properties

The ability to precisely control polymer architecture and properties using Bromo-PEG6-t-butyl ester has led to its use in the development of novel materials with tunable characteristics. These materials find applications in diverse areas, from industrial coatings to advanced biomedical devices.

Applications in Coatings and Adhesives

In the realm of coatings and adhesives, the incorporation of PEG segments can impart desirable properties such as flexibility, water resistance, and adhesion. The principles of using ester-containing compounds and controlling polymer architecture are relevant here. For instance, tert-butyl acetate (B1210297), a related ester, is used in coatings to improve flow, leveling, and film formation. silverfernchemical.com While not a direct application of Bromo-PEG6-t-butyl ester, this illustrates the utility of such functional groups in coating formulations.

The synthesis of block copolymers using Bromo-PEG6-t-butyl ester can lead to materials with microphase-separated domains. This can be exploited in coatings to create surfaces with specific functionalities, such as anti-fouling properties. google.com The hydrophilic PEG chains can create a hydration layer at the surface, which resists the adhesion of proteins and microorganisms.

In adhesives, the flexibility imparted by the PEG linker can be advantageous, enhancing the bonding strength and durability of the formulation. silverfernchemical.com The ability to create copolymers with both adhesive and cohesive blocks allows for the fine-tuning of the material's mechanical properties.

Biomedical Materials with Enhanced Biocompatibility

Perhaps one of the most significant areas of application for PEGylated materials is in the biomedical field. Polyethylene glycol is well-known for its biocompatibility and its ability to reduce non-specific protein adsorption and immunogenicity. axispharm.comaxispharm.com By incorporating Bromo-PEG6-t-butyl ester into biomedical polymers, it is possible to create materials with enhanced biocompatibility. axispharm.com

This is particularly important for materials that will be in contact with biological systems, such as:

Drug Delivery Vehicles: PEGylated nanoparticles and micelles can circulate in the bloodstream for longer periods, as the PEG chains help to evade the immune system. axispharm.com

Medical Implants and Devices: Coatings made from PEG-containing polymers can reduce the foreign body response and improve the long-term performance of implants.

Tissue Engineering Scaffolds: Biocompatible and biodegradable scaffolds that support cell growth can be fabricated from polymers synthesized using Bromo-PEG6-t-butyl ester.

Research has shown that surfaces modified with PEG linkers can effectively prevent protein adsorption. axispharm.com Furthermore, the synthesis of block copolymers containing PEG can lead to self-assembled structures that are of interest for various biomedical applications. researchgate.net The deprotection of the t-butyl ester to a carboxylic acid provides a convenient route for attaching targeting ligands or other bioactive molecules, further enhancing the functionality of the biomedical material.

| Application | Desired Property | Role of Bromo-PEG6-t-butyl ester |

| Coatings | Flexibility, Anti-fouling | Introduces flexible PEG linkers and allows for the creation of functional surfaces. |

| Adhesives | Bonding Strength, Durability | Enhances flexibility and allows for the synthesis of copolymers with tailored mechanical properties. |

| Biomedical Materials | Biocompatibility, Reduced Protein Adsorption | The PEG linker provides a "stealth" effect, and the terminal groups allow for further functionalization. axispharm.comaxispharm.com |

Future Directions and Research Opportunities

Exploration of Novel Reaction Pathways for Bromo-PEG6-t-butyl Ester Functionalization

The primary functionalization of Bromo-PEG6-t-butyl ester involves the displacement of the bromide via nucleophilic substitution. nih.gov Future research can expand this repertoire significantly. The exploration of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, could enable the formation of carbon-carbon and carbon-heteroatom bonds, linking the PEG chain to a wide array of aromatic and unsaturated systems. This would vastly increase the diversity of structures that can be synthesized from this building block.

Another avenue involves the transformation of the bromide into other functional groups. For instance, conversion to an azide (B81097) would allow for participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and biocompatibility. Similarly, converting the bromide to a thiol would open up possibilities for thiol-ene chemistry or disulfide bond formation for conjugation to proteins and other biomolecules.

The tert-butyl ester group also presents opportunities. While typically removed to yield a carboxylic acid for amide bond formation, it could potentially be reduced to a primary alcohol, offering a different point of attachment or further functionalization.

| Current vs. Future Functionalization | Reaction Type | Potential Reactant | Resulting Linkage |

| Current | Nucleophilic Substitution | Amines, Phenols, Thiols | C-N, C-O, C-S bonds |

| Future | Suzuki Coupling | Aryl boronic acids | C-C bonds (Aryl-PEG) |

| Future | Sonogashira Coupling | Terminal alkynes | C-C bonds (Alkynyl-PEG) |

| Future | Azide Formation (via NaN₃) | Sodium Azide | N₃-PEG (for Click Chemistry) |

| Future | Ester Reduction | Reducing agents (e.g., LiAlH₄) | HO-CH₂-PEG |

Integration into Automated Synthesis Platforms

The well-defined, orthogonal reactivity of Bromo-PEG6-t-butyl ester makes it an ideal candidate for integration into automated synthesis platforms. Such platforms enable high-throughput synthesis and screening of compound libraries, accelerating drug discovery and materials science research. For instance, automated systems can be programmed to perform sequential reactions, first displacing the bromide with a library of nucleophiles and then, after deprotection, coupling the resulting carboxylic acid with a library of amines.

This approach allows for the rapid generation of hundreds or thousands of distinct molecules, such as PROTACs or other bifunctional compounds, from a single, versatile building block. The Synple Automated Synthesis Platform is an example of technology that can automate the synthesis of VHL-PEG based PROTACs, highlighting the feasibility and interest in this area. sigmaaldrich.com The use of flow microreactors also represents a move towards more efficient and automated synthesis. rsc.org

| Parameter | Manual Synthesis | Automated Synthesis |

| Throughput | Low (one-at-a-time) | High (parallel or rapid sequential) |

| Reproducibility | Operator-dependent | High |

| Compound Library Size | Small to moderate | Large |

| Time per Compound | Hours to days | Minutes to hours |

| Reagent Consumption | Higher per compound | Minimized through optimization |

Application in Emerging Therapeutic Modalities Beyond TPD

While its role in Targeted Protein Degradation (TPD) is established, the properties of Bromo-PEG6-t-butyl ester make it suitable for other advanced therapeutic modalities. One of the most promising areas is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapy where a cytotoxic drug is linked to a monoclonal antibody, which directs the drug specifically to cancer cells.

The Bromo-PEG6-t-butyl ester can serve as a heterobifunctional linker in ADCs. dcchemicals.comsigmaaldrich.com After suitable modification, one end can be attached to the antibody (often via lysine (B10760008) or cysteine residues) and the other to the potent drug payload. The hydrophilic PEG spacer is particularly beneficial in this context, as it can enhance the solubility and pharmacokinetic properties of the entire conjugate, potentially reducing aggregation and improving its safety profile.

Other potential applications include its use in developing novel drug delivery systems, such as lipid nanoparticles or polymeric micelles, where the linker can be used to attach targeting ligands to the surface of the delivery vehicle.

Investigation of Bromo-PEG6-t-butyl Ester in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of Bromo-PEG6-t-butyl ester and its derivatives, possessing a hydrophilic PEG chain and a more hydrophobic terminus, makes it an interesting candidate for research in supramolecular chemistry. Molecules like this can spontaneously self-assemble in aqueous solutions to form organized structures such as micelles or vesicles.

Future research could explore how modifying the end groups influences this self-assembly behavior. For example, attaching large, hydrophobic aromatic groups via the bromide could lead to the formation of well-defined nanoparticles with a PEG shell. These structures could be investigated for applications in drug encapsulation and controlled release. Furthermore, the terminal bromide offers a potential site for halogen bonding, a type of non-covalent interaction that is increasingly being used to direct the self-assembly of complex supramolecular architectures.

Computational Chemistry Approaches to Predict Reactivity and Optimize Design

Computational chemistry offers powerful tools to accelerate research and development involving Bromo-PEG6-t-butyl ester. Methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the reactivity of the compound. For instance, calculations can determine the activation energies for nucleophilic substitution at the C-Br bond with various nucleophiles, helping to select the optimal reaction conditions.

Computational studies can also be used to predict the three-dimensional conformations of the linker and its conjugates, which is crucial for applications like PROTAC design where the distance and orientation between the two ends of the linker are critical. Molecular dynamics simulations can provide insights into the flexibility of the PEG chain and how it interacts with solvents and biological macromolecules. This predictive power allows for the rational design of new linkers with optimized properties before committing to their synthesis. researchgate.net

| Computational Method | Application for Bromo-PEG6-t-butyl Ester | Potential Outcome |

| Density Functional Theory (DFT) | Model reaction transition states. | Predict reactivity, optimize reaction conditions. |

| Molecular Dynamics (MD) | Simulate conformational flexibility in solution. | Understand linker behavior and interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model binding to protein targets. | Guide design of PROTACs and ADCs. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity. | Predict activity of new derivatives. |

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research should focus on developing more sustainable methods for both the synthesis and use of Bromo-PEG6-t-butyl ester.

For its synthesis, this could involve replacing traditional solvents with greener alternatives or developing solvent-free reaction conditions. f1000research.comnih.gov The use of enzymatic catalysis, for example with lipase (B570770) B, has been shown to be effective for creating halo-ester functionalized PEGs under solventless conditions, representing a green alternative to conventional methods. nih.gov Another approach is the use of reusable solid catalysts to minimize waste. f1000research.com Developing synthetic routes that are more atom-economical, meaning more of the atoms from the reactants end up in the final product, is also a key goal.

In its utilization, designing reactions that proceed efficiently in water at room temperature would significantly reduce energy consumption and the need for volatile organic solvents. The development of catalytic cycles for its functionalization, rather than stoichiometric reagents, would also align with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bromo-PEG6-t-butyl ester, and which analytical techniques are essential for verifying its structural purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using PEG derivatives and brominated precursors. Key steps include inert atmosphere use (e.g., nitrogen) to prevent oxidation and purification via column chromatography. Structural confirmation requires H/C NMR for functional group analysis, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Researchers should cross-reference spectral data with literature benchmarks to ensure accuracy .

Q. How do solubility properties of Bromo-PEG6-t-butyl ester influence its application in bioconjugation studies?

- Methodological Answer : The t-butyl ester group enhances solubility in organic solvents (e.g., DCM, DMF), facilitating reactions under anhydrous conditions. Post-conjugation, the ester can be cleaved under acidic conditions to expose a carboxylic acid for aqueous-phase applications. Researchers must empirically test solubility in target reaction matrices to avoid precipitation, which can hinder conjugation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on solvent effects in Bromo-PEG6-t-butyl ester synthesis?

- Methodological Answer : Conflicting solvent efficacy reports (e.g., DMF vs. THF) may arise from trace moisture or temperature variations. Systematic optimization using Design of Experiments (DoE) frameworks, such as Taguchi orthogonal arrays, can isolate critical parameters. For example, ANOVA analysis (as applied in ester production optimization ) identifies solvent polarity and reaction time as dominant factors. Replicate studies under controlled humidity and temperature are essential to validate findings .

Q. What strategies mitigate side reactions during the functionalization of Bromo-PEG6-t-butyl ester in complex macromolecular systems?

- Methodological Answer : Competing reactions (e.g., hydrolysis or aggregation) are minimized by:

- Temperature control : Lower temperatures (0–4°C) reduce hydrolysis rates.

- Stoichiometric precision : Use of kinetic modeling to determine optimal reagent ratios.

- In-situ monitoring : Real-time FTIR or UV-Vis to track bromo-group reactivity. Contradictory outcomes in literature often stem from unaccounted trace metal catalysts; thus, ICP-MS analysis of reagents is recommended .

Q. How should researchers design experiments to assess the hydrolytic stability of Bromo-PEG6-t-butyl ester under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring to quantify degradation products. Comparative studies using analogues (e.g., methyl esters) as controls help isolate hydrolysis mechanisms. For conflicting stability reports, evaluate buffer ionic strength and oxygen content, as these variables significantly impact ester longevity .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in Bromo-PEG6-t-butyl ester synthesis?

- Methodological Answer : Multivariate analysis (e.g., PCA) identifies variability sources (e.g., raw material purity, reaction time deviations). For small datasets, non-parametric tests (Mann-Whitney U) compare batch yields. Contradictions in reproducibility studies often arise from insufficient sample sizes; power analysis should guide experimental replication thresholds .

Q. How can researchers reconcile discrepancies in reported reaction kinetics for Bromo-PEG6-t-butyl ester derivatization?